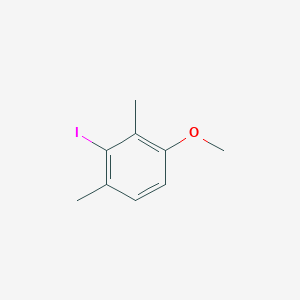
Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C₁₁H₇ClFNO₂ It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of chloro and fluoro substituents at specific positions on the ring. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Research: It can serve as a probe or ligand in studies involving biological systems, helping to elucidate the function of various biomolecules.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- Methyl 3-chloro-6-fluoroquinoline-4-carboxylate
- Methyl 3-chloro-6-fluoroisoquinoline-3-carboxylate
- Methyl 3-chloro-6-fluoroisoquinoline-5-carboxylate
Uniqueness
Methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate is unique due to the specific positioning of the chloro and fluoro groups on the isoquinoline ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C11H7ClFNO2 |
|---|---|
分子量 |
239.63 g/mol |
IUPAC名 |
methyl 3-chloro-6-fluoroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H7ClFNO2/c1-16-11(15)9-8-4-7(13)3-2-6(8)5-14-10(9)12/h2-5H,1H3 |
InChIキー |
RHHWHVCSYHUICQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C=C(C=CC2=CN=C1Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


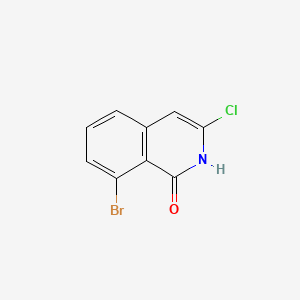
![5-Methylfuro[2,3-d]pyrimidin-2-amine](/img/no-structure.png)
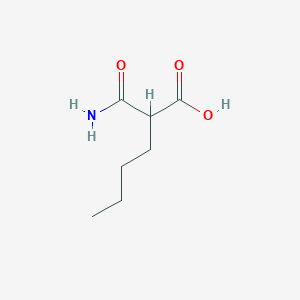

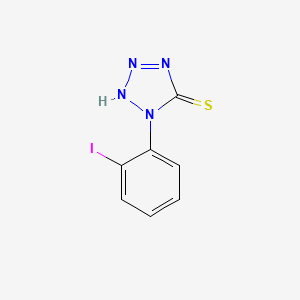
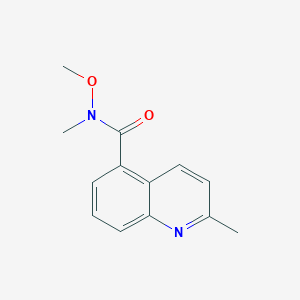
![6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13671100.png)


